Cas no 108541-48-6 (3-Cyclohexene-1-methanol Methanesulfonate)

3-Cyclohexene-1-methanol Methanesulfonate 化学的及び物理的性質
名前と識別子
-
- 3-Cyclohexene-1-methanol Methanesulfonate
- SCHEMBL2621459
- 108541-48-6
- cyclohex-3-en-1-ylmethyl methanesulfonate
- DB-294236
- starbld0041440
-
- インチ: InChI=1S/C8H14O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-3,8H,4-7H2,1H3
- InChIKey: DRPKJZBPDGBVJF-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)OCC1CCC=CC1
計算された属性
- せいみつぶんしりょう: 190.06636548g/mol
- どういたいしつりょう: 190.06636548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-Cyclohexene-1-methanol Methanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C988040-250mg |
3-Cyclohexene-1-methanol Methanesulfonate |
108541-48-6 | 250mg |
$201.00 | 2023-05-18 | ||
TRC | C988040-2.5g |
3-Cyclohexene-1-methanol Methanesulfonate |
108541-48-6 | 2.5g |
$1596.00 | 2023-05-18 |
3-Cyclohexene-1-methanol Methanesulfonate 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
3-Cyclohexene-1-methanol Methanesulfonateに関する追加情報
3-Cyclohexene-1-methanol Methanesulfonate: A Comprehensive Overview
3-Cyclohexene-1-methanol Methanesulfonate, identified by the CAS number 108541-48-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often abbreviated as CHMMS, is a derivative of cyclohexene and methanesulfonic acid, making it a versatile molecule with potential applications in various industries. Recent studies have highlighted its role in the synthesis of advanced materials, particularly in the development of high-performance polymers and biocompatible coatings.
The structure of 3-Cyclohexene-1-methanol Methanesulfonate consists of a cyclohexene ring with a methanol group attached at the 1-position and a methanesulfonate group at the 3-position. This unique arrangement imparts the compound with both hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. The methanesulfonate group, in particular, plays a crucial role in enhancing the compound's reactivity and stability under various chemical conditions.
Recent research has focused on the use of CHMMS as an intermediate in the synthesis of bio-based polymers. Scientists have discovered that its ability to undergo controlled polymerization under mild conditions makes it an ideal candidate for producing biodegradable plastics. These plastics have shown promising results in reducing environmental impact compared to traditional petroleum-based polymers.
In addition to its role in polymer synthesis, 3-Cyclohexene-1-methanol Methanesulfonate has also been explored for its potential in drug delivery systems. Its unique chemical properties allow for the creation of nanocarriers that can encapsulate and release drugs in a controlled manner. This application has garnered significant attention due to its potential to improve the efficacy and reduce the side effects of various pharmaceutical treatments.
The synthesis of CHMMS typically involves a multi-step process that includes cyclohexene oxidation, followed by sulfonation and methylation. Recent advancements in catalytic techniques have enabled more efficient and environmentally friendly production methods, reducing the overall cost and ecological footprint of manufacturing this compound.
In terms of physical properties, 3-Cyclohexene-1-methanol Methanesulfonate exhibits a melting point of approximately 75°C and a boiling point around 220°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, while it shows limited solubility in water due to its amphiphilic nature.
The demand for CHMMS has been growing steadily across various industries, driven by its versatility and eco-friendly attributes. Its use in sustainable materials development aligns with global efforts to transition towards greener chemical processes. As research continues to uncover new applications, the significance of this compound is expected to grow further in both academic and industrial settings.
In conclusion, 3-Cyclohexene-1-methanol Methanesulfonate, CAS No. 108541-48-6, stands as a prime example of how innovative chemical compounds can contribute to solving contemporary challenges in materials science and pharmaceuticals. With ongoing advancements in its synthesis and application techniques, this compound is poised to play an increasingly important role in shaping future technologies.
108541-48-6 (3-Cyclohexene-1-methanol Methanesulfonate) 関連製品
- 175203-72-2(6-(Bromomethyl)-2-(trifluoromethyl)quinoline)
- 2227681-49-2(methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate)
- 877868-68-3((E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID)
- 2095396-96-4(rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, cis)
- 2178338-88-8(1-[4-(3,5-dimethoxybenzoyl)-3-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]prop-2-en-1-one)
- 2138245-84-6(5-bromo-1-(propoxymethyl)-1H-1,2,4-triazol-3-amine)
- 5558-68-9(2,2-Diphenyl-mutyronitrile)
- 66053-97-2(1-(3,4-Dimethoxyphenyl)pentan-1-one)
- 1805065-69-3(Ethyl 2-fluoro-5-methoxyisonicotinate)
- 440332-16-1(1'-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetyl-1,4'-bipiperidine-4'-carboxamide)



